molecular formula C13H13BrN4O B6444414 1-(6-bromoquinazolin-4-yl)pyrrolidine-2-carboxamide CAS No. 2548979-46-8

1-(6-bromoquinazolin-4-yl)pyrrolidine-2-carboxamide

Cat. No.: B6444414
CAS No.: 2548979-46-8
M. Wt: 321.17 g/mol
InChI Key: LYIOIRZIZBFJCQ-UHFFFAOYSA-N
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Description

1-(6-bromoquinazolin-4-yl)pyrrolidine-2-carboxamide is a compound that features a quinazoline ring substituted with a bromine atom at the 6th position and a pyrrolidine-2-carboxamide moiety at the 1st position. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 1-(6-bromoquinazolin-4-yl)pyrrolidine-2-carboxamide typically involves the construction of the quinazoline ring followed by the introduction of the bromine atom and the pyrrolidine-2-carboxamide moiety. One common synthetic route includes:

    Formation of the Quinazoline Ring: Starting from anthranilic acid, the quinazoline ring can be constructed through a series of cyclization reactions.

    Bromination: The quinazoline ring is then brominated at the 6th position using bromine or a brominating agent such as N-bromosuccinimide (NBS).

    Introduction of Pyrrolidine-2-carboxamide: The final step involves the coupling of the brominated quinazoline with pyrrolidine-2-carboxamide under appropriate conditions, often using coupling reagents like EDCI or HATU.

Chemical Reactions Analysis

1-(6-bromoquinazolin-4-yl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions, leading to a variety of derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, potentially altering the quinazoline ring or the pyrrolidine moiety.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

1-(6-bromoquinazolin-4-yl)pyrrolidine-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Studies: The compound is used in studies to understand its effects on cellular pathways and its potential as an inhibitor of specific enzymes or receptors.

    Chemical Biology: Researchers use this compound to probe the structure-activity relationships of quinazoline derivatives and their biological activities.

Mechanism of Action

The mechanism of action of 1-(6-bromoquinazolin-4-yl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the quinazoline ring play crucial roles in binding to the target site, while the pyrrolidine-2-carboxamide moiety may enhance the compound’s stability and bioavailability. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

1-(6-bromoquinazolin-4-yl)pyrrolidine-2-carboxamide can be compared with other quinazoline derivatives, such as:

    1-(6-chloroquinazolin-4-yl)pyrrolidine-2-carboxamide: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.

    1-(6-fluoroquinazolin-4-yl)pyrrolidine-2-carboxamide: The presence of a fluorine atom can significantly alter the compound’s properties, including its binding affinity and metabolic stability.

    1-(6-methylquinazolin-4-yl)pyrrolidine-2-carboxamide: The methyl group introduces steric effects that can influence the compound’s interaction with biological targets.

These comparisons highlight the unique features of this compound, such as the influence of the bromine atom on its chemical and biological properties.

Properties

IUPAC Name

1-(6-bromoquinazolin-4-yl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN4O/c14-8-3-4-10-9(6-8)13(17-7-16-10)18-5-1-2-11(18)12(15)19/h3-4,6-7,11H,1-2,5H2,(H2,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYIOIRZIZBFJCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC=NC3=C2C=C(C=C3)Br)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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